4-Butyl-alpha-agarofuran
CAS No.:
Cat. No.: VC1880662
Molecular Formula: C18H30O
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30O |
|---|---|
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | (1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |
| Standard InChI | InChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1 |
| Standard InChI Key | RMGSYWBFOGEHLE-NJAFHUGGSA-N |
| Isomeric SMILES | CCCCC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |
| Canonical SMILES | CCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C |
Introduction
Chemical Properties and Structure
4-Butyl-alpha-agarofuran, also referred to as AF-5 or Buagafuran in scientific literature, is derived from alpha-agarofuran, a constituent extracted from Aquillaria agallocha Roxb . It possesses distinct chemical properties that contribute to its pharmacological activity.
Physical and Chemical Characteristics
The compound appears as a white to off-white solid-liquid mixture with a molecular formula of C18H30O and a molecular weight of 262.43 . Its chemical structure features a complex tricyclic system with three stereogenic centers. The compound has a logP value of 4.6, indicating it is relatively lipophilic, which influences its absorption and distribution in the body .
Table 1: Chemical Properties of 4-Butyl-alpha-agarofuran
| Property | Value |
|---|---|
| Molecular Formula | C18H30O |
| Molecular Weight | 262.43 |
| CAS Number | 272126-07-5 |
| PubChem CID | 11300005 |
| LogP | 4.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Heavy Atom Count | 19 |
| Complexity | 395 |
| Defined Atom Stereocenter Count | 3 |
| Physical Appearance | White to off-white Solid-Liquid Mixture |
Structural Identification
The stereochemistry of 4-Butyl-alpha-agarofuran is critical to its biological activity. It can be represented by the SMILES notation: CCCCC1=CCC[C@@]2([C@]13CC@@HC(O3)(C)C)C, and its InChi Key is RMGSYWBFOGEHLE-NJAFHUGGSA-N . The compound has been synthesized from (+)dihydro-carvone through a stereoselective process involving acid-catalyzed hydration and interconversion with β-O-ketone and α,β-unsaturated ketone intermediates .
Pharmacological Activity
4-Butyl-alpha-agarofuran demonstrates significant anxiolytic and antidepressant properties, making it a promising candidate for treating anxiety disorders and depression.
Anxiolytic Effects
Animal studies have shown that 4-Butyl-alpha-agarofuran exhibits potent anxiolytic effects. In social interaction tests with rats, the compound dose-dependently prolonged the total time spent in social interaction at a dose range of 0.5-2.0 mg/kg when administered intraperitoneally . This indicates its potential effectiveness in reducing anxiety-like behaviors in animal models.
Effects on Neurotransmitter Systems
The anxiolytic effects of 4-Butyl-alpha-agarofuran appear to be mediated through its influence on central monoamine neurotransmitters. After acute administration of AF-5 (5.0 mg/kg, i.p.) in rats, significant changes in neurotransmitter levels were observed :
-
Serotonin (5-HT) tissue levels decreased by:
-
26.3% in the striatum
-
30.4% in the cortex
-
17.4% in the midbrain
-
-
Dopamine levels:
-
Decreased by 34.7% in the striatum
-
Decreased by 19.0% in the midbrain
-
Increased to 156.6% in the hypothalamus
-
-
Epinephrine levels:
-
Decreased by 34.6% in the cortex
-
In cerebral microdialysis studies, extracellular dopamine levels in rat striatum declined stepwise after treatment with AF-5 (10.0 mg/kg, i.p.), reaching approximately 40% of baseline values by 200 minutes post-injection. Concurrently, extracellular levels of metabolites increased significantly :
-
5-hydroxyindolacetic acid: 150% above baseline
-
3-4-dihydroxyphenylacetic acid: 145% above baseline
-
Homovanillic acid: 175% above baseline
These findings suggest that the beneficial anxiolytic action of 4-Butyl-alpha-agarofuran may be related to its effects on central monoamine neurotransmitters .
Electrophysiological Mechanisms
The electrophysiological mechanisms underlying the anxiolytic and antidepressant effects of 4-Butyl-alpha-agarofuran have been investigated using patch-clamp recording techniques.
Mechanism of Action
The blockade of delayed rectifier potassium currents and L-type calcium currents appears to be one of the mechanisms responsible for the anxiolytic and antidepressant actions of 4-Butyl-alpha-agarofuran . This mechanism differs from that of conventional anxiolytics such as benzodiazepines, which primarily act on GABA receptors, potentially offering a novel therapeutic approach with a different side effect profile.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties of 4-Butyl-alpha-agarofuran is essential for determining appropriate dosing regimens and optimizing its therapeutic potential.
Absorption and Distribution
Table 2: Pharmacokinetic Parameters of 4-Butyl-alpha-agarofuran
| Parameter | Value |
|---|---|
| logP | 6.24 |
| Solubility (mg/mL) | 0.00985 |
| Caco-2 Papp (cm2/s) | 19.5 × 10-5 |
| Blood/plasma concentration ratio | 0.73 |
| Unbound fraction in human plasma (%) | 3.1 |
| Unbound fraction in rat plasma (%) | 4.0 |
Metabolism
The metabolism of 4-Butyl-alpha-agarofuran has been studied in human liver microsome incubation systems. Within 100 minutes, 4-Butyl-alpha-agarofuran (2 mg) is fully converted to hydroxyl derivative I and carbonyl derivative II . The cytochrome P450 enzymes CYP3A and CYP2E have been identified as the major enzymes involved in its metabolism .
The rapid metabolism contributes to its short half-life and presents challenges for maintaining therapeutic plasma concentrations. This has led to efforts to develop structural modifications that improve its pharmacokinetic properties while maintaining or enhancing its therapeutic efficacy .
Clinical Studies and Therapeutic Applications
4-Butyl-alpha-agarofuran has progressed through various phases of clinical development for the treatment of anxiety disorders.
Clinical Trials
The compound is currently in Phase III clinical trials for generalized anxiety disorder . Phase I clinical trials have demonstrated that 4-Butyl-alpha-agarofuran is well-tolerated in healthy volunteers at multiple doses up to 120 mg twice daily . These findings support its potential as a safe anxiolytic agent for clinical use.
Dosing Considerations
Based on pharmacokinetic and pharmacodynamic modeling, a potentially effective dose for 4-Butyl-alpha-agarofuran in humans has been estimated at 30 mg three times daily . This dosing regimen aims to maintain therapeutic brain concentrations necessary for anxiolytic effects while accounting for the compound's pharmacokinetic limitations.
Recent Developments and Future Directions
Research on 4-Butyl-alpha-agarofuran continues to evolve, with efforts focused on improving its pharmacokinetic properties and expanding its therapeutic applications.
Structural Modifications
Researchers are exploring structural modifications to the alkyl side chain and other metabolic sites of 4-Butyl-alpha-agarofuran to develop novel agarofuran compounds with higher activity, better therapeutic effects, and improved drug metabolism properties . These modifications aim to address the limitations of the parent compound while maintaining its anxiolytic efficacy.
Expanded Therapeutic Applications
Beyond anxiety disorders, the antidepressant effects of 4-Butyl-alpha-agarofuran are being investigated. Recent research has examined its effects on the hypothalamic-pituitary-adrenal (HPA) axis and serotonin system, which play crucial roles in depression . These studies suggest potential applications in treating depressive disorders in addition to anxiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume